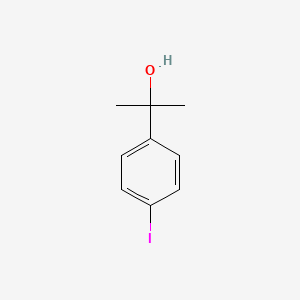

2-(4-Iodophenyl)propan-2-ol

Beschreibung

2-(4-Iodophenyl)propan-2-ol (CAS: N/A; molecular formula: C₉H₁₁IO, molecular weight: 262.09 g/mol) is a tertiary alcohol featuring a para-substituted iodophenyl group. It serves as a key intermediate in organic synthesis, particularly in palladium-norbornene cooperative catalysis, where it demonstrated an 81% yield in a coupling reaction . Its structural characterization includes a melting point of 125–128°C, NMR signals (δ 1.53 ppm for methyl protons), and IR absorption bands indicative of hydroxyl and aromatic C–I stretching . The iodine atom’s electron-withdrawing nature and steric bulk influence its reactivity and applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C9H11IO |

|---|---|

Molekulargewicht |

262.09 g/mol |

IUPAC-Name |

2-(4-iodophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11IO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 |

InChI-Schlüssel |

KIFWITFXDKZMJA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC=C(C=C1)I)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compounds with halogen substitutions (e.g., Cl, I) on the phenyl ring exhibit distinct physicochemical and biological properties due to differences in electronegativity, atomic radius, and lipophilicity.

- Key Differences :

- Iodine vs. Chlorine : The iodine atom in 2-(4-Iodophenyl)propan-2-ol increases molecular weight and lipophilicity compared to chlorine analogs, enhancing its utility in hydrophobic environments (e.g., lipid membranes) .

- Positional Isomerism : The para-iodo isomer (target compound) typically exhibits higher thermal stability (mp: 125–128°C) compared to ortho-substituted variants, which may have lower melting points due to reduced symmetry .

Functional Group Variations

The presence of additional functional groups (e.g., amino, methoxy) alters solubility, reactivity, and biological activity.

- Key Differences: Amino Groups: 2-(2-Amino-5-iodophenyl)propan-2-ol’s amino group increases basicity and hydrogen-bonding capacity, making it suitable for targeted drug delivery . Ether Linkages: The phenoxy group in (2S)-2-(4-Chlorophenoxy)propan-1-ol introduces conformational rigidity, affecting receptor binding compared to the flexible hydroxyl group in the target compound .

Aromatic System Modifications

Variations in the aromatic system (e.g., biphenyl, indole) impact π-π interactions and steric effects.

- Key Differences: Biphenyl Systems: The extended conjugation in biphenyl derivatives improves UV absorption properties, unlike the monoaromatic target compound . Heterocyclic Scaffolds: The triazole-thiol compound with a 4-iodophenyl group demonstrated antiviral activity, highlighting the role of iodine in enhancing binding to viral proteases .

Stereochemical and Positional Isomers

Stereochemistry and substituent positions critically influence biological activity and synthetic pathways.

- Key Differences :

- Hydroxyl Position : The tertiary alcohol in the target compound (C2) offers greater steric hindrance, reducing nucleophilic attack compared to primary alcohols (C1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.